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Compound of Interest

Compound Name: Oxydemeton-methyl

Cat. No.: B133069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of the organophosphate insecticide

oxydemeton-methyl and its primary metabolites, demeton-S-methyl and demeton-S-

methylsulfone. The information presented is collated from toxicological studies and is intended

to support research and development activities.

Quantitative Toxicity Data
The acute toxicity of oxydemeton-methyl and its key metabolites is summarized in the table

below. The data primarily focuses on the median lethal dose (LD50) in rats, a common model

for toxicological assessment.
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Compound
Chemical
Structure

Species
Route of
Administrat
ion

Acute LD50
(mg/kg)

Reference(s
)

Oxydemeton-

methyl

(CH₃O)₂P(O)

SCH₂CH₂S(O

)CH₂CH₃

Rat Oral 50 [1]

Demeton-S-

methyl

(CH₃O)₂P(O)

SCH₂CH₂SC

H₂CH₃

Rat Oral 30 [2]

Demeton-S-

methylsulfone

(CH₃O)₂P(O)

SCH₂CH₂S(O

)₂CH₂CH₃

Rat Oral 23-44 [3]

In addition to acute toxicity, the inhibitory potential of these compounds on the enzyme

acetylcholinesterase (AChE) is a critical measure of their mechanism-based toxicity. The

following I50 values, representing the concentration of the inhibitor required to reduce enzyme

activity by 50%, have been reported for sheep erythrocyte cholinesterase:

Demeton-S-methyl: 6.5 x 10⁻⁵ M[4]

Oxydemeton-methyl (Demeton-S-methyl sulfoxide): 4.1 x 10⁻⁵ M[4]

Demeton-S-methylsulfone: 2.3 x 10⁻⁵ M[4]

These in vitro results suggest that the oxidative metabolites of demeton-S-methyl are more

potent inhibitors of acetylcholinesterase.

Experimental Protocols
The following sections detail the methodologies for key experiments cited in the toxicological

evaluation of these compounds.

Acute Oral Toxicity (LD50) Determination
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The determination of the acute oral LD50 values for these compounds generally follows the

principles outlined in the OECD Test Guidelines for the Testing of Chemicals, such as TG 401

(Acute Oral Toxicity), TG 420 (Acute Oral Toxicity - Fixed Dose Procedure), TG 423 (Acute Oral

Toxicity - Acute Toxic Class Method), or TG 425 (Acute Oral Toxicity: Up-and-Down Procedure).

[5][6][7][8]

A generalized protocol based on these guidelines is as follows:

Test Animals: Young, healthy adult rats of a single strain are used.[5][7] Animals are

acclimatized to the laboratory conditions before the study.

Housing and Feeding: Animals are housed in appropriate cages with access to standard

laboratory diet and drinking water.[5]

Dose Preparation: The test substance is typically dissolved or suspended in a suitable

vehicle, such as corn oil or water.

Administration: A single dose of the test substance is administered to the animals by oral

gavage.[7]

Dose Levels: Several dose levels are used with a sufficient number of animals in each group

to produce a range of toxic effects and mortality rates.[7] A limit test at a high dose (e.g.,

2000 mg/kg) may be performed initially to determine if the substance has low toxicity.[7][8]

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.[5][7]

Necropsy: All animals (including those that die during the study and survivors at the end of

the observation period) are subjected to a gross necropsy.

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as

probit analysis.[7]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory effect of oxydemeton-methyl and its metabolites on AChE activity is commonly

assessed using the Ellman method.[9] This colorimetric assay provides a quantitative measure
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of enzyme inhibition.

Reagents:

Acetylthiocholine (ATCh) as the substrate.

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

Phosphate buffer.

Source of acetylcholinesterase (e.g., purified enzyme from bovine erythrocytes or rat brain

homogenate).

Test compounds (oxydemeton-methyl, demeton-S-methyl, demeton-S-methylsulfone) at

various concentrations.

Procedure:

The reaction mixture is prepared in a microplate well or a cuvette containing the

phosphate buffer and the AChE enzyme solution.

The test compound (inhibitor) is added to the reaction mixture and pre-incubated with the

enzyme for a specific period.

The enzymatic reaction is initiated by adding the substrate, acetylthiocholine.

AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-

nitrobenzoic acid.

The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.

Data Analysis:

The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the

presence of the inhibitor to the rate in the absence of the inhibitor (control).
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The I50 value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a dose-response curve.

Visualized Pathways and Mechanisms
The following diagrams illustrate the metabolic pathway of oxydemeton-methyl and its

mechanism of action.
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Caption: Metabolic pathway of demeton-S-methyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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